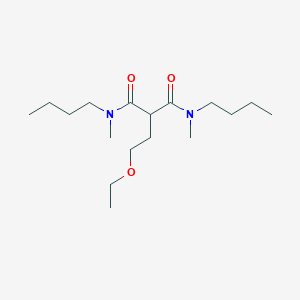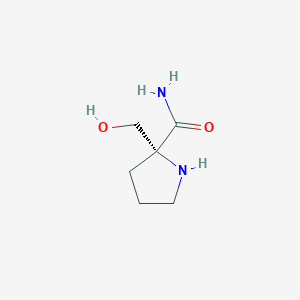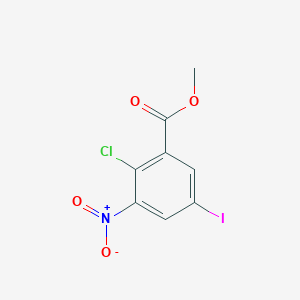![molecular formula C9H12N2O2 B8595181 6-[(dimethylamino)methyl]pyridine-2-carboxylic acid](/img/structure/B8595181.png)
6-[(dimethylamino)methyl]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-[(dimethylamino)methyl]pyridine-2-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to the pyridine ring at the 6th position The carboxylic acid group is located at the 2nd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(dimethylamino)methyl]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-pyridinecarboxylic acid with dimethylamine in the presence of a suitable base. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol. The reaction can be represented as follows:
2-Pyridinecarboxylic acid+Dimethylamine→6-[(Dimethylamino)methyl]-2-pyridinecarboxylic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as increased safety, shorter reaction times, and reduced waste. The use of catalysts, such as Raney nickel, can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
6-[(dimethylamino)methyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
6-[(dimethylamino)methyl]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-[(dimethylamino)methyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The carboxylic acid group can form ionic bonds with positively charged sites on proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar structural features but different functional groups.
2-Methylpyridine: Another pyridine derivative with a methyl group at the 2nd position.
Uniqueness
6-[(dimethylamino)methyl]pyridine-2-carboxylic acid is unique due to the presence of both the dimethylamino group and the carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
6-[(dimethylamino)methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)6-7-4-3-5-8(10-7)9(12)13/h3-5H,6H2,1-2H3,(H,12,13) |
InChIキー |
AIZDPBCJXOZVBK-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=NC(=CC=C1)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 1-[(5-bromo-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate](/img/structure/B8595102.png)

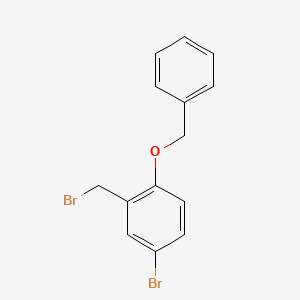

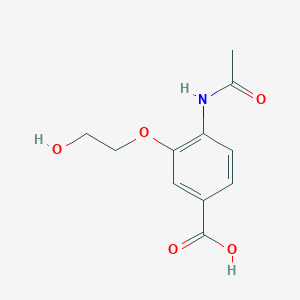


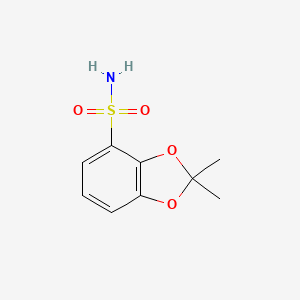
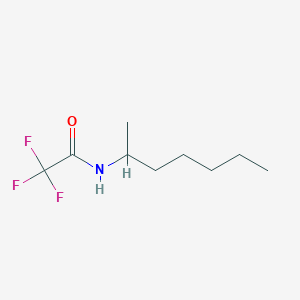
![Dimethyl {[benzyl(hydroxy)amino]methyl}phosphonate](/img/structure/B8595168.png)
![Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate](/img/structure/B8595175.png)
